

The Carcinogenic Potential of Acid Red 26: A

### **Technical Review**

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Compound of Interest		
Compound Name:	Acid Red 26	
Cat. No.:	B1679045	Get Quote

Foreword: This technical guide provides a comprehensive analysis of the carcinogenic potential of the azo dye **Acid Red 26** (C.I. 16150; CAS No. 3761-53-3), also widely known as Ponceau MX or Ponceau 2R. This document is intended for researchers, toxicologists, and professionals in drug development and chemical safety assessment. It synthesizes available data from carcinogenicity bioassays, genotoxicity studies, and metabolic research, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through standardized diagrams.

### **Executive Summary**

**Acid Red 26** is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][2][3] This classification is predicated on sufficient evidence of carcinogenicity in experimental animals.[4] Long-term feeding studies in rodents have demonstrated the induction of liver tumors.[5]

The primary mechanism of carcinogenicity is believed to be the metabolic reduction of the azo linkage, which releases the aromatic amine 2,4-xylidine. This metabolite can undergo further bioactivation to reactive electrophilic species that form DNA adducts, inducing genetic damage and initiating tumorigenesis. Genotoxicity assays have yielded mixed results, with evidence of mutagenicity in mammalian cells with metabolic activation and induction of sister chromatid exchange in vivo, while bacterial reverse mutation assays have been negative. Regulatory bodies, including those in California (Proposition 65), have listed **Acid Red 26** as a carcinogen.



### **Carcinogenicity Assessment**

Long-term animal bioassays are the primary source of evidence for the carcinogenic potential of **Acid Red 26**. Studies conducted by the National Toxicology Program (NTP) have shown clear evidence of carcinogenic activity in multiple species.

### **Quantitative Data from Animal Bioassays**

The following table summarizes the key findings from long-term carcinogenicity studies.

Species/S train	Sex	Route of Administra tion	Dose Levels (ppm in diet)	Exposure Duration	Key Findings (Tumor Incidence)	Reference
Mouse	M/F	Diet	2,000 - 50,000	19 months	Increased incidence of liver cell tumors	
Rat	M/F	Diet	2,500 - 10,000	2 years	Increased incidence of liver cell tumors	<del>-</del>

# **Experimental Protocol: Chronic Carcinogenicity Feeding Study**

The findings summarized above were derived from studies following a standardized protocol for assessing chronic toxicity and carcinogenicity.

- Test Animals: Typically, studies utilize rodent models such as F344/N rats and B6C3F1 mice.
   Animals are sourced from specific pathogen-free colonies and are acclimated to laboratory conditions before the study begins.
- Group Allocation: Animals are randomly assigned to control and multiple dose groups, with a typical group size of 50 animals per sex.



- Diet Preparation and Administration: The test substance, **Acid Red 26**, is mixed into the standard laboratory feed at varying concentrations (e.g., parts per million, ppm). The stability and homogeneity of the dye in the feed are verified analytically. The control group receives the same diet without the added test substance. Food and water are provided ad libitum.
- Duration: The exposure period is typically a major portion of the animal's lifespan, such as 24 months for rats and 19-24 months for mice.
- In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body
  weights and food consumption are recorded weekly for the first few months and then at
  monthly intervals.
- Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy
  is performed on all animals (including those that die prematurely). All organs and tissues are
  examined macroscopically. A comprehensive set of tissues, along with any gross lesions, are
  collected and preserved in 10% neutral buffered formalin, processed, embedded in paraffin,
  sectioned, stained with hematoxylin and eosin, and examined microscopically by a qualified
  pathologist.
- Statistical Analysis: The incidence of tumors in the dosed groups is compared to the
  incidence in the control group using appropriate statistical methods, such as the Poly-k test,
  to account for differential survival rates.

### **Genotoxicity Profile**

The genotoxicity of **Acid Red 26** has been evaluated in a range of in vitro and in vivo assays. The results suggest that the substance has genotoxic potential, particularly after metabolic activation.

### **Summary of Genotoxicity Data**



Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Gene Mutation	Salmonella typhimurium (Ames test)	With and Without	Negative / Weakly Positive	
Gene Mutation	Mouse Lymphoma Assay (L5178Y cells)	With	Positive	_
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	_
Sister Chromatid Exchange (SCE)	Mouse Bone Marrow Cells (in vivo)	N/A	Positive	_

## Experimental Protocol: In Vivo Sister Chromatid Exchange (SCE) Assay

The in vivo SCE assay is a sensitive method for detecting DNA damage. The protocol for the study cited is outlined below.

- Test Animals: Male mice are typically used.
- Dosing: **Acid Red 26** is administered to the animals, often via intraperitoneal injection or oral gavage, at multiple dose levels (e.g., 62.5 and 125 mg/kg). A vehicle control group and a positive control group (treated with a known mutagen like cyclophosphamide) are included.
- 5-Bromodeoxyuridine (BrdU) Infusion: To allow for the visualization of sister chromatids, animals are infused with BrdU, a thymidine analog that incorporates into newly synthesized DNA. This is typically done by implanting a BrdU pellet subcutaneously.
- Metaphase Arrest: Prior to tissue collection, animals are treated with a mitotic arresting agent, such as colchicine or vincristine, to accumulate cells in the metaphase stage of cell



division.

- Cell Harvesting: Animals are euthanized, and bone marrow is flushed from the femurs. The cells are then processed to create chromosome preparations.
- Slide Preparation and Staining: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to distinguish between the sister chromatids.
- Scoring: Under a microscope, well-spread second-division metaphase cells are scored for
  the number of sister chromatid exchanges per cell. A statistically significant, dose-dependent
  increase in the mean number of SCEs per cell in the treated groups compared to the vehicle
  control group indicates a positive result.

### **Metabolism and Mechanism of Action**

The carcinogenic activity of **Acid Red 26** is intrinsically linked to its metabolism. As an azo compound, its primary metabolic pathway involves the reductive cleavage of the -N=N- bond.

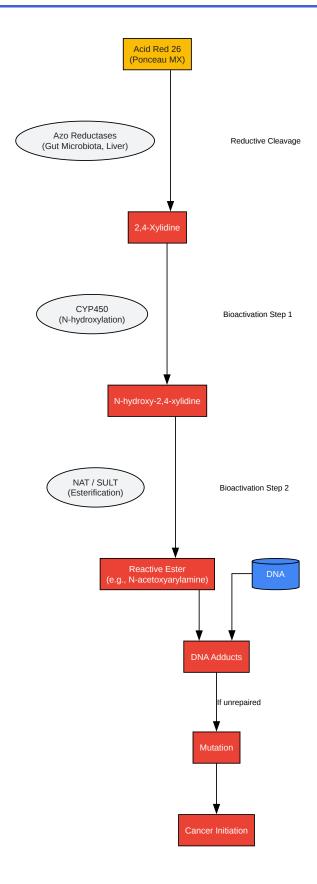
- Azo Reduction: This cleavage is primarily carried out by azoreductase enzymes produced by
  the intestinal microflora and, to a lesser extent, by hepatic enzymes. This reaction breaks the
  dye molecule into its constituent aromatic amines. For Acid Red 26, this process yields 2,4xylidine and an amino-naphthalenedisulfonic acid moiety.
- Bioactivation of 2,4-Xylidine: The carcinogenicity is attributed to 2,4-xylidine. This aromatic amine undergoes metabolic activation, primarily in the liver, through a two-step process:
  - N-hydroxylation: Cytochrome P450 enzymes catalyze the formation of N-hydroxy-2,4-xylidine.
  - Esterification: The N-hydroxy metabolite is further activated by enzymes like Nacetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or Nsulfonyloxy esters.
- DNA Adduct Formation: These highly reactive electrophilic esters can covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming bulky DNA adducts.



Consequences of DNA Damage: If not repaired by cellular DNA repair mechanisms, these
adducts can lead to mutations during DNA replication. The accumulation of mutations in
critical proto-oncogenes or tumor suppressor genes can lead to uncontrolled cell proliferation
and the initiation of cancer.

# Visualizations Diagrams of Pathways and Workflows

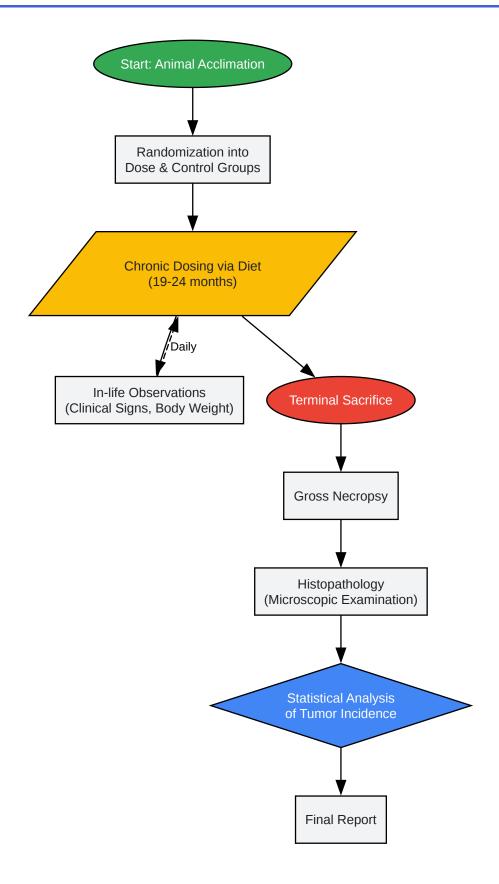




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Caption: Metabolic activation pathway of Acid Red 26.

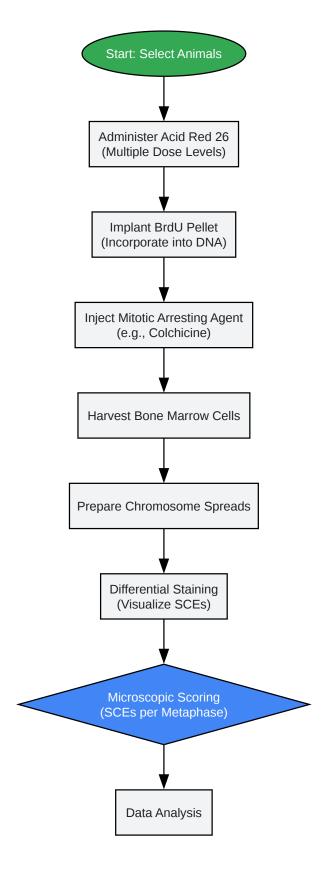




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Caption: Workflow for a long-term animal carcinogenicity bioassay.





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Caption: Experimental workflow for an in vivo Sister Chromatid Exchange assay.



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